molecular formula C15H15ClO3S2 B2840998 1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol CAS No. 338409-59-9

1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol

Cat. No.: B2840998
CAS No.: 338409-59-9
M. Wt: 342.85
InChI Key: UREWMUAWTJZDLM-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol is a chemical compound of interest in medicinal chemistry and pharmacological research. This molecule features a propanol core substituted with a 3-chlorophenylsulfanyl group and a phenylsulfonyl group, a structure that suggests potential for interaction with various biological targets. Preliminary research on analogous compounds indicates that structures containing sulfonyl and sulfanyl groups are often investigated for their activity against pain pathways, particularly as modulators of transient receptor potential (TRP) channels such as TRPV1 and TRPA1 . Similar structural motifs are also explored for antimicrobial and anticancer properties in hybrid molecules designed to overcome multidrug resistance . Researchers may value this compound as a building block or intermediate in organic synthesis, or as a candidate for high-throughput screening to identify new therapeutic agents. This product is intended for research purposes only in a laboratory setting and is not classified as a drug, cosmetic, or for personal use.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-(3-chlorophenyl)sulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO3S2/c16-12-5-4-6-14(9-12)20-10-13(17)11-21(18,19)15-7-2-1-3-8-15/h1-9,13,17H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREWMUAWTJZDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(CSC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol typically involves multiple steps. One common synthetic route starts with the chlorination of a phenylsulfanyl compound, followed by the introduction of a phenylsulfonyl group. The final step involves the addition of a propanol moiety under controlled reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Similarities and Differences

The table below highlights key structural and physicochemical properties of 1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents
Target Compound C15H13ClO2S2 ~324.6* Hydroxyl, sulfonyl, sulfanyl 3-Chlorophenyl, phenylsulfonyl
1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol C19H23ClN2OS 362.9 Hydroxyl, piperazino, sulfanyl 3-Chlorophenyl, 4-phenylpiperazino
Montelukast Sodium C35H36ClNO3S2 608.25 Carboxylic acid, quinoline, sulfanyl 7-Chloroquinoline, cyclopropane carboxylate
CL316243 C16H14Cl2N2O6 401.2 Benzodioxole, carboxylate, hydroxyl 3-Chlorophenyl, benzodioxole
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone C23H15ClFNO2S 423.9 Ketone, sulfanyl, isoquinoline 4-Chloro-3-fluorophenyl, phenylisoquinolin

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects : The target compound’s 3-chlorophenyl group contrasts with analogs like CL316243 (3-chlorophenyl with benzodioxole) and the fluorophenyl group in ’s compound. Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity compared to fluorine .
  • Functional Groups: The phenylsulfonyl group in the target compound is strongly electron-withdrawing, whereas the piperazino group in ’s analog introduces basic nitrogen centers, altering hydrogen-bonding capacity .

Physicochemical Properties

  • Hydrogen Bonding: The target compound’s hydroxyl (donor) and sulfonyl (acceptor) groups enable moderate hydrogen bonding.
  • Lipophilicity : The target’s logP (estimated via XLogP3 ~4.1, inferred from ) suggests moderate lipophilicity, comparable to CL316243 but lower than Montelukast’s highly polar structure .
  • Solubility : Sulfonyl groups generally enhance aqueous solubility, but the phenylsulfonyl’s bulkiness may offset this effect in the target compound.

Pharmacological Profiles

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • CL316243 : A β3-adrenergic receptor agonist, suggesting that 3-chlorophenyl derivatives may interact with G protein-coupled receptors (GPCRs) .
  • Piperazino Analog (): The piperazino group’s basicity could enhance central nervous system (CNS) penetration, contrasting with the target compound’s sulfonyl group, which may limit blood-brain barrier permeability .

Biological Activity

1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol (CAS No. 338409-59-9) is an organic compound characterized by a complex structure that includes a chlorophenyl group, a phenylsulfonyl group, and a propanol backbone. Its unique molecular structure suggests potential biological activities, particularly in antimicrobial and anticancer contexts. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C15H15ClO3S2, with a molar mass of 342.86 g/mol. The compound exhibits notable physicochemical properties:

PropertyValue
Density1.41 g/cm³
Boiling Point552.2 °C (predicted)
pKa12.42 (predicted)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various sulfonyl compounds, including those structurally related to this compound. For instance, compounds with similar sulfonamide structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

A study evaluated the antibacterial activity of related compounds, revealing that certain derivatives exhibited significant inhibition of biofilm formation and bacterial growth at concentrations below 10 µg/mL . The effectiveness against resistant strains like MRSA was particularly noted.

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro assays. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer). The IC50 values for these compounds ranged from 7.87 to 70.53 µg/mL, indicating promising anticancer activity .

Table: IC50 Values of Related Compounds on Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
Compound AHeLa<10
Compound BMCF-711.20
Compound CSKOV-37.87

The proposed mechanisms behind the biological activities of this class of compounds include:

  • Inhibition of Enzymatic Activity : Sulfonamide derivatives often act by inhibiting enzymes critical for bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.
  • Antioxidant Properties : Some studies suggest that these compounds possess antioxidant capabilities, which can mitigate oxidative stress in cells .

Study on Antimicrobial Properties

In a recent study assessing the antimicrobial activity of various sulfonamide derivatives, it was found that specific modifications to the chlorophenyl group significantly enhanced antibacterial efficacy against clinical strains of Staphylococcus aureus. The study reported a minimum inhibitory concentration (MIC) as low as 4 µg/mL for certain derivatives .

Study on Anticancer Efficacy

A comparative analysis involving several sulfonamide derivatives demonstrated that modifications in the phenylsulfonyl group led to increased cytotoxicity against MCF-7 cells, with IC50 values dropping to as low as 0.17 µg/mL for some optimized compounds . This highlights the importance of structural variations in enhancing biological activity.

Q & A

Q. What synthetic strategies are recommended for achieving regioselectivity in the preparation of 1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol?

Methodological Answer: Regioselective synthesis can be optimized using copper-catalyzed hydrothiolation protocols. For example, analogous compounds with sulfanyl and sulfonyl groups were synthesized via hydrothiolation of allenamides or ynamides, where reaction conditions (e.g., temperature, solvent polarity) and catalyst loading significantly influence regioselectivity . Additionally, protecting-group strategies (e.g., tert-butyloxycarbonyl [Boc] for amine intermediates) may prevent unwanted side reactions during sulfonyl group installation, as demonstrated in multi-step syntheses of structurally related chlorophenyl-sulfonyl derivatives .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the sulfanyl and sulfonyl moieties in this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: The sulfanyl group’s proton environment (δ 3.5–4.5 ppm) and sulfonyl group deshielding effects on adjacent protons (δ 7.0–8.5 ppm for aromatic regions) are diagnostic. Compare with analogs like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanol, where chloro-substituents split aromatic peaks into distinct multiplet patterns .
    • ¹³C NMR: Sulfonyl carbons appear at ~δ 55–65 ppm, while sulfanyl-linked carbons resonate at δ 35–45 ppm.
  • Infrared (IR) Spectroscopy: Sulfonyl S=O stretches at ~1350–1150 cm⁻¹ and sulfanyl C-S vibrations at ~600–700 cm⁻¹.
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity, especially critical for resolving stereoisomers or byproducts from sulfonation reactions .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer: Stability studies should include:

  • pH-Dependent Hydrolysis: The sulfonyl group is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Monitor degradation via HPLC, referencing protocols for similar sulfonamides where hydrolysis rates were quantified at 37°C .
  • Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. For example, phenylsulfonyl derivatives often exhibit stability up to 150°C, with degradation pathways involving sulfonic acid formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from:

  • Purity and Stereochemical Variance: Ensure enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column) and compare with stereochemically defined analogs. For instance, biological assays of 1-(4-chlorophenyl)-3-(phenylsulfonyl)urea derivatives showed divergent activity due to unresolved stereocenters .
  • Assay Conditions: Standardize cell-based assays (e.g., cytotoxicity IC₅₀) across multiple cell lines and control for solvent effects (e.g., DMSO concentration ≤0.1%). Cross-validate findings with orthogonal methods, such as surface plasmon resonance (SPR) for binding affinity measurements .

Q. What computational approaches are effective in predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, phosphatases). The sulfonyl group often participates in hydrogen bonding with catalytic residues, as seen in studies of phenylsulfonyl-containing kinase inhibitors .
  • Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns trajectories (AMBER or GROMACS). For analogs like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanol, MD revealed conformational flexibility in the chlorophenyl moiety affecting target engagement .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects (e.g., chloro vs. fluoro) with activity trends .

Q. How can regiochemical outcomes in functionalization reactions (e.g., halogenation, alkylation) be controlled?

Methodological Answer:

  • Directing Groups: Introduce temporary directing groups (e.g., pyridyl) to steer electrophilic substitution on the chlorophenyl ring. For example, 3-chlorothiophenol derivatives were regioselectively halogenated at the para position using Pd-catalyzed C–H activation .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor sulfonyl group participation in SN2 reactions, while nonpolar solvents (e.g., toluene) promote radical pathways for alkylation .

Q. What strategies mitigate data variability in enzymatic inhibition assays involving this compound?

Methodological Answer:

  • Enzyme Source Consistency: Use recombinant enzymes (e.g., expressed in E. coli) to minimize batch-to-batch variability.
  • Negative Controls: Include structurally similar but inactive analogs (e.g., 1-(4-chlorophenyl)-3-methylbutyric acid) to identify off-target effects .
  • Preincubation Time Optimization: Determine time-dependent inhibition (TDI) by varying preincubation durations (5–30 minutes) to account for slow-binding kinetics .

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